2-Ethoxy-4-hydroxybenzaldehyde

Overview

Description

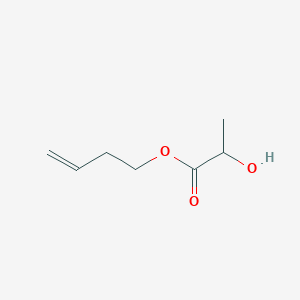

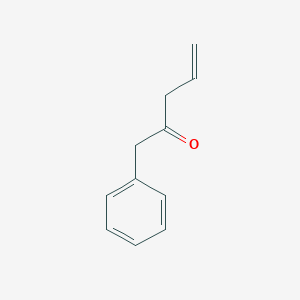

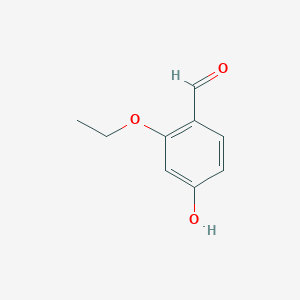

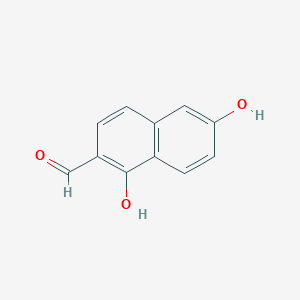

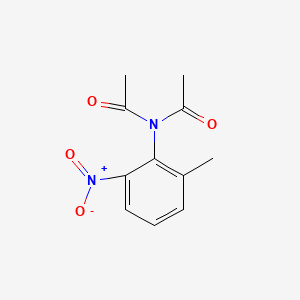

2-Ethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzaldehyde, with an ethoxy group and a hydroxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-hydroxybenzaldehyde consists of a benzene ring with hydroxyl, ethoxy, and formyl groups attached . The molecular weight is 166.17400 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-4-hydroxybenzaldehyde are not fully detailed in the available resources. The molecular weight is 166.17400 .Scientific Research Applications

Thermophysical Properties

A study by Temprado, Roux, and Chickos (2008) utilized differential scanning calorimetry to investigate various solid aldehydes, including 2-Ethoxy-4-hydroxybenzaldehyde. This research focused on determining temperatures, enthalpies, entropies of fusion, and heat capacities of the compounds across different temperatures. Such information is crucial in understanding the physical properties of this compound under varying thermal conditions, which can be relevant in materials science and industrial applications (Temprado, Roux, & Chickos, 2008).

Applications in Organic Synthesis

In the realm of organic chemistry, 2-Ethoxy-4-hydroxybenzaldehyde has been investigated as a linker for solid phase organic synthesis. Swayze (1997) researched its use in forming benzylic secondary amines, which are then derivatized into various amides, highlighting its potential utility in synthesizing a range of organic compounds (Swayze, 1997).

Vapor-Liquid Equilibrium Behaviors

Kato et al. (2007) studied the vapor-liquid equilibrium behaviors of 2-Ethoxy-4-hydroxybenzaldehyde in alcohol. The findings provide insights into the activity coefficients and solubility of this compound, crucial for industrial processes like distillation and extraction (Kato, Kodama, Ono, Serizawa, & Yaginuma, 2007).

Chemical Reactions and Derivatization

Research by Kokubo et al. (1999) explored reactions of 2-Hydroxybenzaldehydes, including 2-Ethoxy-4-hydroxybenzaldehyde, with alkynes, alkenes, or allenes. This study is significant for understanding the chemical reactivity and potential applications in synthesizing various organic products (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Polyazomethines Synthesis

In the field of polymer science, Hafeez et al. (2019) synthesized bis-aldehyde monomers, including a derivative of 2-Ethoxy-4-hydroxybenzaldehyde, for producing electrically conductive pristine polyazomethines. Their work contributes to the development of novel polymeric materials with potential applications in electronics and materials engineering (Hafeez, Akhter, Gallagher, Khan, Gul, & Shah, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to 4-hydroxybenzaldehyde, which has been reported to have various biological activities .

Mode of Action

Benzaldehyde derivatives are known to interact with their targets through various mechanisms . For instance, they can form Schiff bases with amino groups, which are involved in many biological processes .

Biochemical Pathways

For example, they have been used in the synthesis of novel compounds with potential antimicrobial and antioxidant activities .

Pharmacokinetics

Studies on similar compounds like 4-hydroxybenzaldehyde suggest that they are rapidly absorbed and widely distributed to various tissues, including the brain . They are also rapidly metabolized into other compounds, such as 4-hydroxybenzoic acid .

Result of Action

Benzaldehyde derivatives are known to exhibit a range of biological activities, including antimicrobial and antioxidant effects .

properties

IUPAC Name |

2-ethoxy-4-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQENNFHUCSKOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620678 | |

| Record name | 2-Ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-hydroxybenzaldehyde | |

CAS RN |

83072-44-0 | |

| Record name | 2-Ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol](/img/structure/B3057535.png)

![Tris[2-(2-pyridyl)ethyl]amine](/img/structure/B3057544.png)